furan-2-yl-(8-methoxy-5-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone
Description
Furan-2-yl-(8-methoxy-5-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone is a complex organic compound that features a furan ring and a quinoline moiety
Properties
IUPAC Name |
furan-2-yl-(8-methoxy-5-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-7-8-13(19-2)15-12(11)5-3-9-17(15)16(18)14-6-4-10-20-14/h4,6-8,10H,3,5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBLXCPNEDEDGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCN(C2=C(C=C1)OC)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl-(8-methoxy-5-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a quinoline precursor under acidic or basic conditions. The reaction may involve the use of catalysts such as Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl-(8-methoxy-5-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the quinoline moiety can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Furan-2-yl-(8-methoxy-5-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of furan-2-yl-(8-methoxy-5-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone involves its interaction with various molecular targets. The furan and quinoline moieties can interact with enzymes and receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl-(8-methoxy-5-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone: shares similarities with other furan and quinoline derivatives.
This compound: is unique due to the specific substitution pattern on the furan and quinoline rings.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
